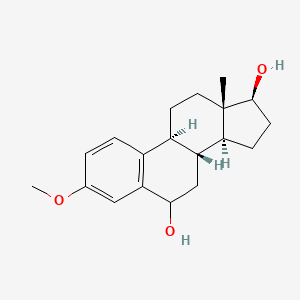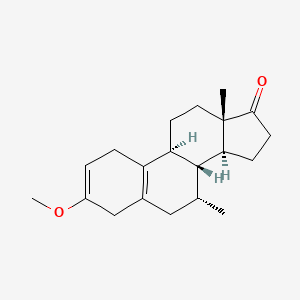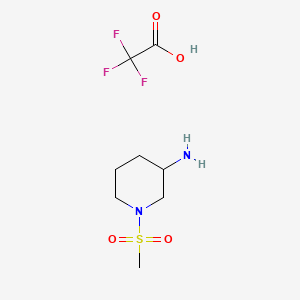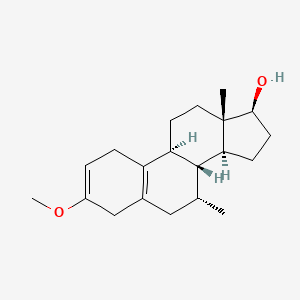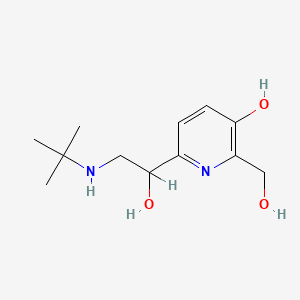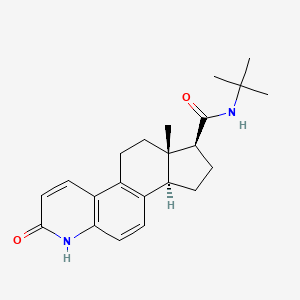
5,6,7,8,9-Dehydro-10-desmethyl Finasteride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a synthetic compound that belongs to the class of steroidal antiandrogens. It is structurally related to Finasteride, a well-known inhibitor of the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride typically involves multiple steps, starting from commercially available steroidal precursors. The key steps include:
Oxidation: The precursor undergoes oxidation to introduce a ketone group.
Reduction: The ketone is then reduced to form the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form an alkene.
Cyclization: The alkene undergoes cyclization to form the indenoquinoline core structure.
Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9-Dehydro-10-desmethyl Finasteride undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Cyclization Conditions: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
5,6,7,8,9-Dehydro-10-desmethyl Finasteride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its effects on androgen receptors and related pathways.
Medicine: Potential therapeutic agent for androgen-dependent conditions.
Industry: Utilized in the development of new pharmaceuticals and as an impurity standard in quality control.
Mechanism of Action
The mechanism of action of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride involves the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen that plays a key role in the development of androgen-dependent conditions. By inhibiting this enzyme, the compound reduces the levels of dihydrotestosterone, thereby alleviating the symptoms associated with these conditions .
Comparison with Similar Compounds
Similar Compounds
Finasteride: The parent compound, widely used for the treatment of benign prostatic hyperplasia and male pattern baldness.
Dutasteride: Another 5-alpha-reductase inhibitor with a broader spectrum of activity.
Bicalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Uniqueness
5,6,7,8,9-Dehydro-10-desmethyl Finasteride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound, Finasteride. These modifications can potentially enhance its efficacy, selectivity, and safety profile .
Properties
IUPAC Name |
(1S,3aR,11aS)-N-tert-butyl-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-21(2,3)24-20(26)17-8-7-16-14-5-9-18-15(6-10-19(25)23-18)13(14)11-12-22(16,17)4/h5-6,9-10,16-17H,7-8,11-12H2,1-4H3,(H,23,25)(H,24,26)/t16-,17+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACIUDIGSNSRB-JKSBSHDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
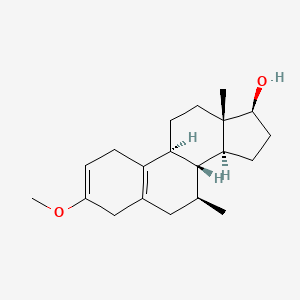
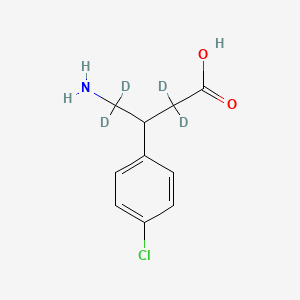
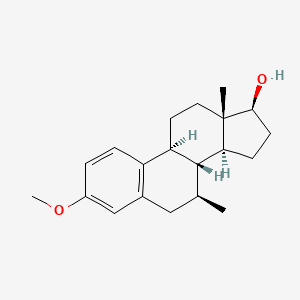
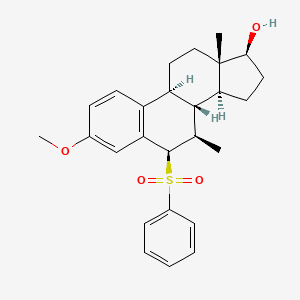
![Carbonic acid, 4-[2-[[2-(acetylamino)-4-(methylthio)-1-oxobutyl]amino]ethyl]-1,2-phenylene diethyl e](/img/new.no-structure.jpg)
